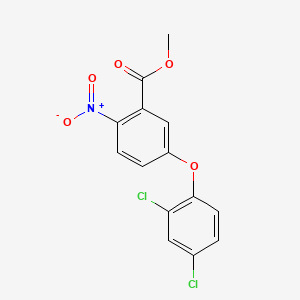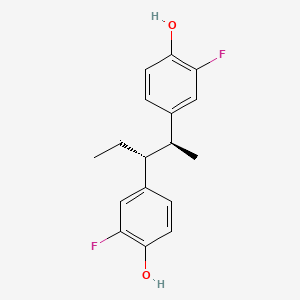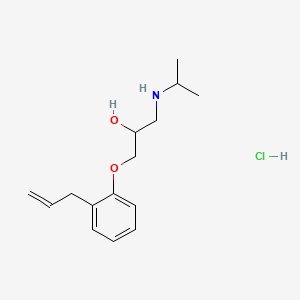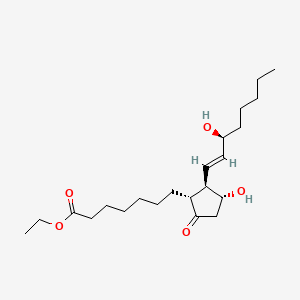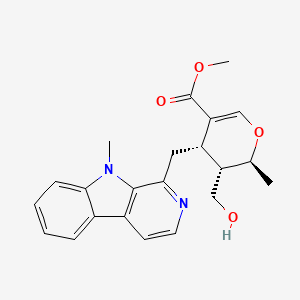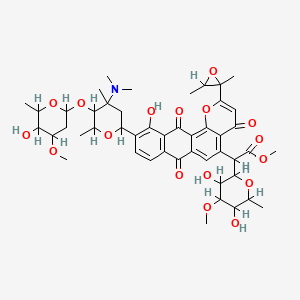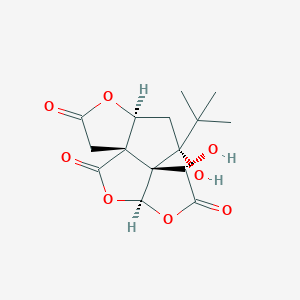
Bilobalide
Overview
Description
Bilobalide is an inducer of cytochrome P450 enzymes CYP3A1 and CYP1A2. It exhibits neuroprotective, anti-inflammatory, anti-oxidative, and anti-apoptotic properties . It is a γ-aminobutyric acid (GABA) A A -rho, 5-hydroxytryptamine type 3 (5-HT(3)) receptor antagonist .
Synthesis Analysis
Bilobalide is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene . The transformation from GGPP to abietenyl cation requires a single bifunctional enzyme abietadiene synthase E1 . The unusual tert-butyl substituent is formed from A ring cleavage .Molecular Structure Analysis
Bilobalide is a sesquiterpenoid, i.e., it has a 15-carbon skeleton . It is formed by partially degraded ginkgolide . Five multifunctional cytochrome P450s with atypical catalytic activities generate the tert-butyl group and one of the lactone rings, characteristic of all G. biloba trilactone terpenoids .Chemical Reactions Analysis
The unusual reactivity of bilobalide enables a late-stage deep oxidation that symmetrizes the molecular core and enables oxidation states to be embedded in the starting materials . Bilobalide is formed by partially degraded ginkgolide .Physical And Chemical Properties Analysis
Bilobalide has a molecular formula of C15H18O8 and a molar mass of 326.301 g·mol −1 . It is a main constituent of the terpenoids found in Ginkgo leaves and also exists in minor amounts in the roots .Scientific Research Applications
Apoptosis Induction in Mature Adipocytes
Bilobalide has been found to induce apoptosis in mature adipocytes . It does this through the ROS-mediated mitochondrial pathway . The pro-apoptotic effects of Bilobalide were revealed through flow cytometry analysis . It induces early apoptosis by reducing the mitochondrial membrane potential (MMP) . This suggests that Bilobalide could potentially be used in the treatment of obesity .
Cardioprotective Effects
Bilobalide has been reported to possess excellent cardioprotective effects . It has been found to prevent apoptosis and improve cardiac function in myocardial infarction . It does this by inhibiting oxygen-glucose deprivation (OGD)-induced cell apoptosis and lactate dehydrogenase (LDH) release in H9c2 cells . This suggests that Bilobalide could potentially be used in the treatment of myocardial infarction .
Neuroprotective Effects
Bilobalide exhibits numerous beneficial bioactivities, including neuroprotective effects . It has been found to protect the brain against cell death . This suggests that Bilobalide could potentially be used in the treatment of neurodegenerative diseases .
Anti-inflammatory Effects
Bilobalide also exhibits anti-inflammatory activity . This suggests that Bilobalide could potentially be used in the treatment of inflammatory diseases .
Antioxidant Activity
Bilobalide has been found to exhibit antioxidant activity . This suggests that Bilobalide could potentially be used in the treatment of diseases caused by oxidative stress .
Enhancement of Synaptic Transmission
Bilobalide has been reported to potentiate population spikes in hippocampal CA1 pyramidal cells . This suggests that Bilobalide could potentially be used in the treatment of diseases related to synaptic transmission .
Mechanism of Action
Target of Action
Bilobalide, a predominant sesquiterpene trilactone constituent of Ginkgo biloba leaves, has been found to be a negative allosteric modulator at the GABA A and GABA A -rho receptors . It may possibly be selective for the subunits predominantly implicated in cognitive and memory functioning .
Mode of Action
Bilobalide interacts with its targets, primarily the GABA A and GABA A -rho receptors, by acting as a negative allosteric modulator . This means it binds to these receptors and decreases their activity, which can lead to changes in neuronal signaling.
Biochemical Pathways
Bilobalide has been shown to affect several biochemical pathways. It can suppress MAPK and AKT/NF-κB p65 signaling, thereby suppressing the production of inflammatory cytokines including IL-1β, IL-6, and TNF-α . It also has neuroprotective properties under conditions such as hypoxia/ischemia, seizure activity, and peripheral nerve damage .
Pharmacokinetics
Pharmacokinetic studies have indicated that bilobalide may have the characteristics of rapid absorption, good bioavailability, wide distribution, and slow elimination . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of bilobalide’s action are diverse. It has been shown to enhance cell viabilities, inhibit apoptosis, attenuate mitochondrial membrane potential depolarization, and suppress caspase 3 cleavage through the PI3K/Akt signaling pathway . Furthermore, it has been found to down-regulate both p-JNK1/2 and p-p38 MAPK expression .
Action Environment
Ginkgo biloba, the source of bilobalide, is a relict tree species showing high resistance to adverse biotic and abiotic environmental factors . This suggests that the action, efficacy, and stability of bilobalide may be influenced by various environmental factors. Specific studies on how environmental factors influence bilobalide’s action are currently limited .
Safety and Hazards
properties
IUPAC Name |
(1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLPUWBMSBJXER-YDGSQGCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@]1(C[C@H]2[C@@]3([C@]14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873207 | |
| Record name | Bilobalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bilobalide | |
CAS RN |
33570-04-6 | |
| Record name | Bilobalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33570-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bilobalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033570046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilobalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5aH,9H-Furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, (3aS,5aR,8R,8aS,9R,10aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILOBALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M81D2O8H7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bilobalide interact with its targets to exert its effects?
A1: Bilobalide exhibits its effects through interactions with various molecular targets.
- Mitochondria: Bilobalide has been shown to protect mitochondria from ischemia-induced damage by preserving complex I and III activities, thereby maintaining cellular energy levels [, ]. It can also improve mitochondrial respiration and reduce mitochondrial swelling induced by calcium [].
- Neurotransmitter Receptors: Bilobalide interacts with neurotransmitter systems, notably by antagonizing the GABA(A) receptor []. It also inhibits NMDA-induced chloride fluxes, potentially through modulation of glycine/GABA-operated channels, leading to protection against membrane phospholipid breakdown [].
- Signaling Pathways: Bilobalide influences key cellular signaling pathways. It can activate the Akt/eNOS pathway, promoting cell survival and angiogenesis []. Conversely, it can inhibit the NF-κB pathway, reducing inflammation and protecting dopaminergic neurons from apoptosis [].
Q2: What are the downstream effects of bilobalide's interaction with its targets?
A2: Bilobalide's interaction with its targets triggers a cascade of downstream effects contributing to its therapeutic potential:
- Anti-inflammatory Effects: Bilobalide suppresses inflammatory responses by reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [, ], inhibiting M1 macrophage polarization [, ], and downregulating the expression of iNOS and COX-2 [].
- Antioxidant Activity: Bilobalide combats oxidative stress by increasing the activity of antioxidant enzymes like SOD and catalase [, ] and upregulating the Nrf2/HO-1 pathway [].
- Neuroprotection: Bilobalide protects neurons from damage by reducing glutamate release [, , ], promoting GDNF and VEGF expression [], and inhibiting apoptosis [, ].
- Anti-adipogenic Effects: Bilobalide inhibits adipogenesis by downregulating adipogenic transcription factors and genes [] while promoting lipolysis through the AMPK signaling pathway [, ].
- Anticancer Activity: Bilobalide shows potential in combating cancer by inhibiting gastric carcinoma cell growth and inducing apoptosis []. It may also inhibit colorectal cancer progression by suppressing M2 macrophage polarization [].
Q3: What is the molecular formula, weight, and spectroscopic data of bilobalide?
A: Bilobalide is a unique sesquiterpene trilactone with the molecular formula C15H18O8 and a molecular weight of 326.29 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry, can be found in Nakanishi et al. (1971) [].
Q4: Is there any information available about the material compatibility and stability of bilobalide under various conditions?
A4: While the provided research focuses primarily on bilobalide's biological activity, some insights into its stability can be gleaned:
- Extraction and Isolation: Bilobalide can be successfully extracted and isolated from Ginkgo biloba leaves using various solvents and chromatographic techniques [, , ]. This suggests a degree of stability under those conditions.
- Formulation: Research indicates efforts to develop stable formulations of bilobalide, such as controlled-release tablets, to improve its bioavailability and therapeutic efficacy [, ].
Q5: What is known about the pharmacokinetics (absorption, distribution, metabolism, and excretion) of bilobalide?
A5: Research indicates that bilobalide demonstrates favorable pharmacokinetic properties:
- Blood-Brain Barrier Permeability: Bilobalide can cross the blood-brain barrier, reaching therapeutically relevant concentrations in the brain [, , ].
- Metabolism: Studies using rat liver microsomes suggest that bilobalide undergoes metabolism, although the specific metabolic pathways require further investigation [].
Q6: What is the pharmacodynamic profile of bilobalide?
A6: Bilobalide exhibits a wide range of pharmacodynamic effects, interacting with various molecular targets to exert its therapeutic effects. These include:
- Antioxidant Activity: Bilobalide scavenges free radicals and enhances antioxidant enzyme activity [, , ].
- Anti-inflammatory Action: Bilobalide reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways [, , , , ].
- Neuroprotection: Bilobalide protects neurons from various insults, including excitotoxicity, ischemia, and amyloid-beta toxicity [, , , , , , ].
Q7: What evidence supports the in vitro and in vivo efficacy of bilobalide?
A7: Numerous studies highlight the therapeutic potential of bilobalide in various disease models:
- Neuroprotection: Bilobalide has shown efficacy in both in vitro and in vivo models of stroke, Alzheimer's disease, and Parkinson's disease [, , , , , , , , ]. For instance, it reduces infarct size and improves neurological function in rodent stroke models [, ].
- Anti-inflammatory Effects: Bilobalide effectively reduces inflammation in models of colitis and osteoarthritis [, , ].
- Anticancer Activity: Preclinical studies have demonstrated the ability of bilobalide to inhibit the growth of gastric carcinoma cells both in vitro and in vivo [].
- Metabolic Effects: Bilobalide has shown promise in regulating lipid metabolism by inhibiting adipogenesis and promoting lipolysis in adipocytes [, ].
Q8: What is the safety profile of bilobalide?
A8: While research suggests that bilobalide is generally well-tolerated, further investigations are necessary to establish a comprehensive safety profile.
- Toxicity Studies: Some studies have investigated the potential toxicity of bilobalide. For example, one study found no apparent toxicity in uninfected cells or animals treated with bilobalide [].
- Adverse Effects: While generally considered safe, high doses of bilobalide might be associated with adverse effects, as observed in one study where intrathecal administration above a certain dose led to adverse reactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






